molecular formula C5H5BBrNO2 B1280758 2-Bromopyridine-3-boronic acid CAS No. 452972-08-6

2-Bromopyridine-3-boronic acid

Cat. No. B1280758
CAS RN: 452972-08-6
M. Wt: 201.82 g/mol
InChI Key: ODWRFKJNUJLAHM-UHFFFAOYSA-N
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Description

2-Bromopyridine-3-boronic acid is a chemical compound with the empirical formula C₅H₅BBrNO₂ . It is often used in the form of its pinacol ester . This compound is utilized in biomedical research and is widely applied in the synthesis of various pharmaceutical compounds. Specifically, it plays an essential role in drug discovery processes aiming at cardiovascular diseases and cancer treatment .


Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular weight of this compound is 201.81 g/mol . The SMILES string representation of the molecule is CC1(C)OB(OC1(C)C)c2cccnc2Br .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a significant reaction involving organoboron compounds like this compound . This reaction allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 131–132 °C (dec.) . The density of the compound is 1.329 g/mL at 25 °C .

Scientific Research Applications

1. Building Blocks for Combinatorial Chemistry

2-Bromopyridine-3-boronic acid and its derivatives have been identified as key components in combinatorial chemistry. They serve as bifunctional building blocks, useful due to their stability and ability to interact through hydrogen bonds. This makes them suitable for constructing complex molecular structures (Sopková-de Oliveira Santos et al., 2003).

2. Derivatization in Analytical Chemistry

In analytical chemistry, this compound is utilized as a derivatization agent, notably in enhancing the sensitivity and simplicity of detection methods. A notable application is in the analysis of brassinosteroids in plant samples using liquid chromatography-mass spectrometry, where it significantly improves detection sensitivity and simplifies the sample preparation process (Huo et al., 2012).

3. Synthesis of Multimetallic Assemblies

Boronic acid-substituted metal complexes, including those derived from this compound, play a pivotal role in synthesizing multimetallic assemblies. These compounds facilitate cross-coupling reactions, leading to the creation of luminescent, heterometallic assemblies with efficient energy transfer properties, useful in various scientific and industrial applications (Arm & Williams, 2005).

4. Suzuki Coupling Reactions

This compound is extensively used in Suzuki coupling reactions. This process is crucial for synthesizing various organic compounds, demonstrating the versatility and efficacy of this compound in organic synthesis. It is particularly useful for producing substituted pyridines and pyridones, contributing significantly to the field of pharmaceutical and chemical research (Sutherland & Gallagher, 2003).

Safety and Hazards

2-Bromopyridine-3-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research involving 2-Bromopyridine-3-boronic acid could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound’s role in drug discovery processes for cardiovascular diseases and cancer treatment could be further explored .

Mechanism of Action

Target of Action

The primary target of 2-Bromopyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The reaction conditions are mild and tolerant of various functional groups, making it a versatile tool in the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity make it a valuable tool in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Contact with skin and eyes should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

2-Bromopyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves its use in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and is widely used in the synthesis of complex organic molecules.

In addition to its role in synthetic chemistry, this compound has been shown to interact with specific enzymes involved in metabolic pathways. For example, it can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active site of the enzyme, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By inhibiting specific kinases within this pathway, this compound can alter the expression of genes that regulate these cellular processes.

Furthermore, this compound has been observed to impact cellular metabolism by interfering with metabolic enzymes. This interference can lead to changes in the levels of metabolites and the overall metabolic flux within the cell . Such effects are crucial for understanding the compound’s potential therapeutic applications and its role in disease states.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, particularly enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction.

Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . This modulation can result in changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and stress responses.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Long-term exposure to this compound in cell culture models has revealed potential effects on cellular function, including changes in cell viability and proliferation . These effects are dose-dependent and can vary based on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have provided insights into its therapeutic potential and toxicity. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.

The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within the cell, leading to changes in energy production, biosynthesis, and detoxification processes . Understanding these metabolic pathways is essential for elucidating the compound’s therapeutic potential and its role in disease states.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria .

The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the compound’s bioavailability and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

In the cytoplasm, this compound can interact with metabolic enzymes and signaling proteins, influencing various cellular processes . Its localization to the mitochondria can affect mitochondrial function and energy production, further highlighting the importance of its subcellular distribution in determining its biological effects.

properties

IUPAC Name

(2-bromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWRFKJNUJLAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476861
Record name (2-Bromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

452972-08-6
Record name (2-Bromopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyridine-3-boronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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